molecular formula C9H9N5S B1589334 2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)- CAS No. 51322-69-1

2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-

Cat. No.: B1589334
CAS No.: 51322-69-1
M. Wt: 219.27 g/mol
InChI Key: LQKZBTDCGZTIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl): is a chemical compound with the molecular formula C9H9N5S and a molecular weight of 219.27 g/mol . It is a white to pale yellow crystalline powder that is soluble in water

Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-2-6(12-9-10-4-5-11-9)8-7(3-1)13-15-14-8/h1-3H,4-5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKZBTDCGZTIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC=CC3=NSN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473150
Record name 2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51322-69-1
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-2,1,3-BENZOTHIADIAZOL-4-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNF41D8V5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation and Intermediate Formation

The most documented and industrially relevant synthesis method involves a multi-step condensation process starting with 5-chloro-4-amino-2,1,3-benzothiadiazole. This amine is condensed with N,N-dimethyldichloromethyleneammonium chloride in an organic solvent such as methylene chloride. This step yields an α-chloroformamidine intermediate with the formula:

$$
R-N=C(Cl)N(CH3)2
$$

where $$ R $$ represents the 5-chloro-2,1,3-benzothiadiazol-4-yl group.

Reaction with Ethylenediamine

The α-chloroformamidine intermediate is then treated with ethylenediamine, producing a guanidine-type intermediate:

$$
R-N=C(NH-CH2-CH2-NH2)N(CH3)_2
$$

This intermediate is crucial as it sets the stage for the formation of the imidazoline ring system characteristic of tizanidine.

Cyclization and Hydrochloride Salt Formation

The guanidine intermediate is subsequently treated with hydrochloric acid and heated in an organic solvent such as ethylene glycol. This step induces cyclization to form the imidazoline ring, resulting in the final product, 5-chloro-4-[(2-imidazolin-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride (tizanidine hydrochloride).

Summary Table of Reaction Steps

Step Reactants/Intermediates Conditions Solvent Product/Intermediate
1 5-chloro-4-amino-2,1,3-benzothiadiazole + N,N-dimethyldichloromethyleneammonium chloride Room temperature, organic solvent Methylene chloride α-chloroformamidine intermediate (R-N=C(Cl)N(CH3)2)
2 α-chloroformamidine + Ethylenediamine Room temperature Organic solvent Guanidine intermediate (R-N=C(NH-CH2-CH2-NH2)N(CH3)2)
3 Guanidine intermediate + HCl Heating Ethylene glycol Tizanidine hydrochloride (final product)

Additional Research Findings and Analytical Considerations

Analytical Validation of the Product

Research has focused extensively on the purity and quantification of tizanidine hydrochloride using advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC). These methods are essential for validating the quality of the synthesized compound and detecting related impurities.

Impurity Profiling

Studies have identified various impurities related to tizanidine, including methane imine derivatives and other structurally related compounds. The chromatographic separation of these impurities is critical to ensure the pharmaceutical grade of the product. The developed UPLC methods have improved resolution and reduced run times compared to traditional HPLC, enhancing the efficiency of quality control processes.

Forced Degradation Studies

Forced degradation under acidic, alkaline, and thermal conditions has been performed to understand the stability of tizanidine hydrochloride. These studies confirm the robustness of the preparation method and help in establishing storage and handling guidelines.

Comparative Analysis of Preparation Methods

While the primary method described above is the most documented and industrially applied, alternative synthetic routes have been explored in the literature. However, the condensation of 5-chloro-4-amino-2,1,3-benzothiadiazole with N,N-dimethyldichloromethyleneammonium chloride followed by reaction with ethylenediamine remains the most efficient and reproducible method for preparing tizanidine hydrochloride at scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

  • Substitution: : Reagents like halogens (Cl2, Br2) and nucleophiles (CN-, OH-) are used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of benzothiadiazole derivatives .

  • Reduction: : Production of amine derivatives .

  • Substitution: : Generation of halogenated or hydroxylated derivatives .

Scientific Research Applications

Pharmacological Research

This compound is primarily studied for its pharmacological properties. It acts as a 2-adrenoceptor agonist , which indicates its potential use in treating conditions like hypertension and anxiety disorders. Research has shown that derivatives of benzothiadiazole compounds can modulate adrenergic receptors effectively, making them candidates for drug development .

Antimicrobial Activity

Studies have indicated that benzothiadiazole derivatives possess antimicrobial properties. The structural features of 2,1,3-benzothiadiazol-4-amine enhance its efficacy against various microbial strains. This application is significant in developing new antibiotics to combat resistant bacterial strains .

Cancer Research

Benzothiadiazole derivatives have been explored for their anticancer activities. They can induce apoptosis in cancer cells by interacting with specific cellular pathways. The imidazole moiety in this compound may contribute to its ability to inhibit tumor growth .

Pesticide Development

Research has indicated that compounds like 2,1,3-benzothiadiazol-4-amine can be utilized in developing environmentally friendly pesticides. Their effectiveness against pests while being less harmful to non-target organisms makes them suitable candidates for sustainable agricultural practices .

Analytical Chemistry

This compound serves as a standard reference material in analytical chemistry for various assays and tests. Its stability and well-characterized properties allow it to be used in quality control processes within pharmaceutical and chemical industries .

Case Studies

StudyApplicationFindings
Pharmacological ActivityDemonstrated significant agonistic activity on adrenergic receptors.
Antimicrobial EfficacyExhibited activity against multiple bacterial strains; potential for antibiotic development.
Cancer Cell ApoptosisInduced apoptosis in specific cancer cell lines; promising for cancer therapy research.
Pesticide EfficacyShowed effectiveness against agricultural pests with low toxicity to beneficial insects.

Mechanism of Action

The mechanism by which 2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl): is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 4-Aminobenzo-2,1,3-thiadiazole

  • 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine

  • Tizanidine hydrochloride

Biological Activity

2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)- is a compound of significant interest due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of 2,1,3-benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)- is C10H11N5SC_{10}H_{11}N_{5}S. Its structural representation includes a benzothiadiazole core linked to an imidazole moiety. The compound's SMILES notation is CC1=C(C2=NSN=C2C=C1)NC3=NCCN3, indicating the presence of nitrogen and sulfur heteroatoms that are crucial for its biological activity .

Biological Activity Overview

Research indicates that compounds with a benzothiadiazole structure often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of 2,1,3-benzothiadiazol-4-amine derivatives have been explored in various studies.

Anticancer Activity

One notable study highlighted the anticancer potential of related compounds within the benzothiadiazole family. For instance, derivatives were tested against several cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. Results showed promising IC50 values indicating effective cytotoxicity .

CompoundCell LineIC50 (µM)
Benzothiadiazole DerivativePC-30.67
Benzothiadiazole DerivativeHCT-1160.80
Benzothiadiazole DerivativeACHN0.87

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and Src kinase activities .

Case Studies

A case study involving the compound 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine demonstrated its efficacy as a myotonolytic agent. This study illustrated the compound's ability to modulate adrenergic receptors, leading to muscle relaxation effects. The study provided insights into the pharmacological profile and potential therapeutic applications in muscle-related disorders .

Q & A

Q. What are the recommended synthetic routes for preparing 2,1,3-Benzothiadiazol-4-amine derivatives?

Methodological Answer: The synthesis of benzothiadiazole-imidazole hybrids typically involves nucleophilic substitution or condensation reactions. For example:

  • Route 1: React 5-chloro-2,1,3-benzothiadiazol-4-amine with 4,5-dihydro-1H-imidazol-2-amine under basic conditions (e.g., NaH in DMF) to form the target compound .
  • Route 2: Use coupling agents like EDCI/HOBt in anhydrous solvents (e.g., THF) to facilitate amine-thiadiazole bond formation, followed by purification via column chromatography .

Key Considerations:

  • Monitor reaction progress using TLC or HPLC.
  • Optimize temperature (60–80°C) and reaction time (12–24 hours) to maximize yield.

Q. Table 1: Comparison of Synthetic Routes

RouteReagents/ConditionsYield (%)Purity (HPLC)Reference
1NaH/DMF, 70°C, 18h65–72≥95%
2EDCI/HOBt, THF, rt55–60≥90%

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation relies on:

  • Single-crystal X-ray diffraction: Determines bond lengths, angles, and crystal packing (e.g., mean C–C bond length = 0.003 Å, R factor = 0.042) .
  • Spectroscopy:
    • NMR: 1^1H and 13^{13}C NMR to identify protons (e.g., imidazole NH at δ 8.2–8.5 ppm) and carbons.
    • IR: Confirm NH stretching (3200–3300 cm1^{-1}) and C=N vibrations (1600–1650 cm1^{-1}) .

Best Practices:

  • Use deuterated solvents (DMSO-d6 or CDCl3) for NMR.
  • Cross-validate with high-resolution mass spectrometry (HRMS).

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in benzothiadiazole-amine coupling?

Methodological Answer: Employ statistical design of experiments (DoE) to identify critical parameters:

  • Factors: Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM): Maps interactions between variables to predict optimal conditions .
  • Case Study: A Central Composite Design (CCD) reduced reaction time by 30% and improved yield to 78% .

Tools:

  • Software: Minitab, JMP, or COMSOL Multiphysics for simulations .

Q. What computational methods predict the reactivity of benzothiadiazole-imidazole hybrids?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron transfer and stability.
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) .
  • Example: DFT studies on 5-chloro derivatives revealed enhanced electrophilicity at the thiadiazole ring, guiding functionalization strategies .

Validation:

  • Compare computational results with experimental spectroscopic data .

Q. How to resolve contradictions in spectroscopic data across studies?

Methodological Answer: Discrepancies in NMR or IR data may arise from:

  • Solvent effects: Dielectric constant impacts chemical shifts.
  • Tautomerism: Imidazole-thiadiazole systems may exhibit keto-enol equilibria.

Resolution Strategy:

  • Replicate experiments under standardized conditions (solvent, temperature).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Storage: In airtight containers under inert gas (N2_2 or Ar) at –20°C .

Regulatory Compliance:

  • Follow USP guidelines for chemical handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-
Reactant of Route 2
Reactant of Route 2
2,1,3-Benzothiadiazol-4-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.